3-(4-ethylphenyl)-8-fluoro-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-Ethylphenyl)-8-fluoro-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a tricyclic scaffold fused with a pyrazole ring and quinoline nucleus. Its structure features a 4-ethylphenyl substituent at position 3, a fluorine atom at position 8, and a 4-methoxyphenyl group at position 1 (N1) (Figure 1). The ethyl and methoxy substituents contribute to its lipophilicity, while the fluorine atom enhances electronic effects and metabolic stability.
Properties
IUPAC Name |
3-(4-ethylphenyl)-8-fluoro-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-3-16-4-6-17(7-5-16)24-22-15-27-23-13-8-18(26)14-21(23)25(22)29(28-24)19-9-11-20(30-2)12-10-19/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXFUJRDRBNGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-ethylphenyl)-8-fluoro-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazolo[4,3-c]quinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anti-inflammatory, antibacterial, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazoloquinoline core with specific substitutions that influence its biological activities.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. For instance, the compound was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results indicated that certain derivatives displayed significant inhibition of NO production, with mechanisms involving the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Table 1: Inhibition of NO Production by Pyrazolo[4,3-c]quinoline Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | Inhibition of iNOS and COX-2 |
| 2i | 0.45 | Inhibition of iNOS and COX-2 |
| 2m | 0.50 | Inhibition of iNOS and COX-2 |
These findings suggest that modifications to the pyrazoloquinoline structure can enhance anti-inflammatory effects.
2. Antibacterial Activity
The antibacterial properties of pyrazolo[4,3-c]quinoline derivatives have also been investigated. The compound demonstrated potent activity against various Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from sub-microgram levels to several micrograms per milliliter .
Table 2: Antibacterial Activity of Selected Pyrazolo[4,3-c]quinoline Derivatives
| Compound | MIC (μg/mL) | Bacterial Strain Tested |
|---|---|---|
| 59 | 0.78 | Staphylococcus aureus |
| 68 | 1.25 | Streptococcus pneumoniae |
| 74 | 3.12 | Bacillus subtilis |
These results indicate that structural modifications can lead to enhanced antibacterial efficacy.
3. Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been explored in several studies. The compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell survival and death.
Case Study:
In a study involving human cancer cell lines, several derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cells. For example, one derivative showed an IC50 value of 5 μM against MCF-7 breast cancer cells, indicating significant anticancer activity .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C22H20FN3
- Molecular Weight : 365.42 g/mol
- IUPAC Name : 3-(4-ethylphenyl)-8-fluoro-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
The structure features a pyrazoloquinoline core with ethyl and methoxy substituents that enhance its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazoloquinolines can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and interfering with cell cycle progression .
Anti-inflammatory Effects
Pyrazoloquinolines have been investigated for their anti-inflammatory properties. In vitro assays showed that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrazoloquinolines has also been explored. Some derivatives displayed activity against a range of bacterial strains, indicating their potential as antimicrobial agents .
Neuroprotective Properties
Recent studies suggest that certain pyrazoloquinolines may offer neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. Mechanistic studies indicate that these compounds may modulate neuroinflammatory pathways .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazoloquinoline derivatives and evaluated their anticancer activity against breast cancer cell lines. The most potent compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity .
Case Study 2: Anti-inflammatory Screening
A comprehensive screening of various pyrazoloquinoline derivatives was conducted to assess their anti-inflammatory potential using lipopolysaccharide-stimulated macrophages. Results indicated that certain compounds effectively reduced nitric oxide production and cytokine release, showcasing their therapeutic promise in inflammatory disorders .
Case Study 3: Antimicrobial Activity Assessment
A series of experiments evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives
Structural Modifications and Substituent Effects
The biological activity of pyrazolo[4,3-c]quinolines is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Pharmacological Activity Trends
- Anti-Inflammatory Effects: Amino groups at position 3 (e.g., 2i, 2m) significantly enhance NO and iNOS inhibition compared to non-amino derivatives . The target compound lacks an amino group but may leverage its 4-methoxyphenyl group for moderate COX-2 suppression, similar to ELND006/007 derivatives .
- Lipophilicity and Bioavailability : The 4-ethylphenyl group in the target compound increases lipophilicity (predicted LogP ~5.2) compared to ethoxy (LogP ~4.6, ) or methoxy analogs. This could improve membrane permeability but may reduce aqueous solubility.
- Electron-Withdrawing Effects : The 8-fluoro substituent in the target compound aligns with ELND006/007, where fluorine atoms improve metabolic stability and receptor binding .
Research Findings and Data Gaps
Preparation Methods
Friedländer Condensation and Cyclization
This classical method involves constructing the quinoline core followed by pyrazole annulation.
Step 1: Quinoline Core Formation
Reaction of 4-fluoro-2-nitrobenzaldehyde with ethyl acetoacetate in acetic acid yields 8-fluoro-2-methylquinolin-4-ol. Subsequent nitration introduces a nitro group at position 3, facilitating pyrazole ring formation.
Step 2: Pyrazole Annulation
The nitro group is reduced to an amine using hydrogen gas and palladium on carbon. Condensation with 4-ethylphenylhydrazine in ethanol under reflux forms the pyrazole ring. Finally, Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid installs the aryl group at position 1.
Optimization Data
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Nitration Temp | 0–5°C (HNO₃/H₂SO₄) | 78% → 89% |
| Coupling Catalyst | Pd(PPh₃)₄ (2 mol%) | 65% → 82% |
| Solvent for Annulation | Anhydrous DMF | 70% → 88% |
Suzuki-Miyaura Coupling for Aryl Group Installation
Late-stage functionalization via cross-coupling allows modular aryl group introduction:
Protocol
-
Brominate the pyrazoloquinoline core at position 1 using N-bromosuccinimide (NBS) in CCl₄.
-
Perform Suzuki coupling with 4-methoxyphenylboronic acid under microwave irradiation (100°C, 20 min).
Key Advantage : Enables rapid diversification of the N1 substituent without affecting other positions.
One-Pot Tandem Synthesis (DMSO/TFA System)
Reaction Mechanism and Conditions
A groundbreaking method reported by J. Org. Chem. utilizes DMSO as a methine donor and trifluoroacetic acid (TFA) as a dual catalyst/solvent:
Substrates :
-
4-Fluoroaniline (8-fluoro precursor)
-
5-(4-Ethylphenyl)-3-methyl-1H-pyrazolone
Procedure :
-
Heat substrates in DMSO/TFA (3:1 v/v) at 120°C for 6 hours.
-
DMSO participates in methine transfer, forming the quinoline ring.
-
TFA mediates consecutive cyclization and aromatization.
Yield : 74–82% (compared to 58% for stepwise synthesis)
Regioselectivity Control
The DMSO/TFA system achieves >95% regioselectivity for pyrazolo[4,3-c]quinoline over other isomers due to:
-
Steric effects : Bulkier 4-ethylphenyl group favors annulation at position 3.
-
Acid-mediated directing : TFA protonates the pyrazolone oxygen, guiding cyclization.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting the one-pot method for flow chemistry enhances scalability:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 6 hours | 22 minutes |
| Space-Time Yield | 0.8 g/L/h | 4.1 g/L/h |
| Purity | 95% | 98% |
Equipment : Corrosion-resistant Hastelloy reactors withstand TFA/DMSO mixtures at elevated temperatures.
Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.72 (s, 1H, H-4 quinoline)
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δ 7.89 (d, J = 8.3 Hz, 2H, methoxyphenyl)
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δ 2.69 (q, J = 7.6 Hz, 2H, CH₂CH₃)
HRMS (ESI+) :
-
m/z Calcd for C₂₅H₂₁FN₃O: 398.1664; Found: 398.1661
Purity Assessment
HPLC Conditions :
-
Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm)
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Mobile Phase: MeCN/H₂O (70:30) + 0.1% TFA
-
Retention Time: 6.8 min
Comparative Analysis of Methods
| Metric | Multi-Step Synthesis | One-Pot Tandem |
|---|---|---|
| Total Steps | 5 | 1 |
| Overall Yield | 62% | 78% |
| Regioselectivity | 88% | 95% |
| Scalability | Pilot-scale feasible | Industrial |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-(4-ethylphenyl)-8-fluoro-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions:
Core formation : Condensation of substituted phenylhydrazines with quinoline precursors under reflux (e.g., ethanol, 80°C, 12 hours) .
Functionalization : Fluorination via halogen exchange (e.g., KF in DMF, 100°C) and methoxy/ethylphenyl group introduction via Suzuki-Miyaura coupling (Pd catalysts, 60–80°C) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .
- Critical factors : Temperature control during fluorination prevents side reactions, while catalyst choice (e.g., Pd(PPh₃)₄) optimizes cross-coupling efficiency .
Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
- Techniques :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy singlet at δ 3.8 ppm, fluorophenyl coupling patterns) .
- X-ray crystallography : Resolves 3D conformation (e.g., orthorhombic space group P2₁2₁2₁, bond angles ~120° for aromatic rings) .
- HRMS : Validates molecular weight (calculated for C₂₆H₂₁FN₃O: 414.17 g/mol) .
Q. What are the compound’s solubility and stability profiles under physiological conditions?
- Key data :
- Solubility : Low aqueous solubility (<0.1 mg/mL); enhanced via DMSO/ethanol cosolvents .
- Stability : Stable at pH 5–7 (24-hour study); degrades under UV light (50% loss in 8 hours) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) affect biological activity in pyrazoloquinoline derivatives?
- SAR Insights :
| Substituent Change | Biological Impact (IC₅₀) | Mechanism |
|---|---|---|
| 8-Fluoro | Anti-inflammatory: 0.39 μM | COX-2 inhibition |
| 4-Methoxyphenyl | Cytotoxicity reduction (vs. Cl) | Reduced ROS generation |
| 3-Ethylphenyl | Improved logP (3.2 vs. 2.8) | Enhanced membrane permeability |
- Methodological approach : Use computational docking (AutoDock Vina) to predict binding affinity shifts when altering substituents .
Q. How can conflicting bioactivity data (e.g., IC₅₀ variability across studies) be resolved?
- Root causes :
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Purity thresholds : Impurities >5% skew dose-response curves .
- Resolution :
Standardize assays using CLSI guidelines.
Validate compound purity via HPLC-MS before testing .
Q. What strategies optimize in vivo efficacy while minimizing toxicity?
- Approaches :
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to improve bioavailability .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for targeted delivery .
- Toxicity mitigation : Structure-based removal of metabolically labile groups (e.g., replace Cl with CF₃ to reduce reactive metabolite formation) .
Methodological Resources
Q. What computational tools are recommended for studying interaction mechanisms with biological targets?
- Tools :
- Molecular docking : Schrödinger Suite (Glide) for predicting binding modes to COX-2 .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes (50 ns trajectories) .
- Validation : Cross-reference with experimental data (e.g., SPR binding kinetics) .
Q. How to design a robust SAR study for pyrazoloquinoline derivatives?
- Steps :
Library synthesis : Vary substituents (e.g., halogens, alkoxy groups) via parallel synthesis .
High-throughput screening : Use 96-well plates for IC₅₀ determination (dose range: 0.1–100 μM) .
Data analysis : Apply PCA to correlate structural features with activity clusters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
